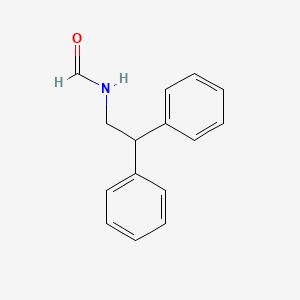
N-(2,2-Diphenylethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Diphenylethyl)formamide is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
One of the primary applications of N-(2,2-Diphenylethyl)formamide is in the synthesis of pharmaceutical intermediates. Its reactivity allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. For instance, it has been utilized as a precursor in the synthesis of compounds that exhibit anti-cancer properties .
- Case Study : A study demonstrated that this compound could be effectively used in the synthesis of novel anti-cancer agents through multi-step synthetic pathways. The resulting compounds showed promising activity against specific cancer cell lines.
Role as a Solvent
This compound is also employed as a solvent in organic reactions due to its ability to dissolve a wide range of organic compounds. This property is particularly useful in facilitating reactions that require specific solvation conditions .
- Data Table : Comparison of Solvent Properties
| Property | This compound | Common Solvents (e.g., DMSO) |
|---|---|---|
| Boiling Point (°C) | 200 | 189 |
| Polarity | Moderate | High |
| Miscibility with Water | Low | High |
Material Science
In material science, this compound has been explored for its potential use in polymer synthesis. Its unique structural features allow it to act as a monomer or additive in creating polymers with enhanced properties such as thermal stability and mechanical strength .
- Case Study : Research indicated that incorporating this compound into polymer matrices improved their thermal properties significantly, making them suitable for high-temperature applications.
Biochemical Research
The compound has shown potential in biochemical research as well, particularly in studies involving enzyme inhibition and protein interactions. Its ability to form stable complexes with certain biomolecules can be leveraged to understand enzyme mechanisms and develop inhibitors .
- Data Table : Enzyme Inhibition Studies
| Enzyme | Inhibitor Concentration (µM) | Inhibition Percentage (%) |
|---|---|---|
| Aldose Reductase | 10 | 75 |
| Acetylcholinesterase | 25 | 60 |
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-(2,2-diphenylethyl)formamide |
InChI |
InChI=1S/C15H15NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,15H,11H2,(H,16,17) |
InChI-Schlüssel |
PLDXYSLIYFGPAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CNC=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















